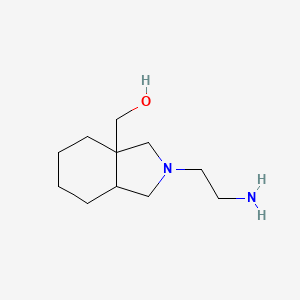
(2-(2-氨基乙基)八氢-3aH-异吲哚-3a-基)甲醇
描述
(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol is a versatile organic compound characterized by its unique structure which combines both amine and alcohol functionalities. This compound's intriguing blend of structural elements makes it a subject of interest in various fields, from synthetic chemistry to pharmacology.
科学研究应用
(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol finds applications across multiple scientific disciplines:
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Acts as a biochemical reagent in the study of enzyme mechanisms.
Industry: Utilized in the synthesis of materials with specialized properties, such as polymers or catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol typically involves multi-step organic synthesis processes. A common approach includes the reductive amination of ketones followed by a cyclization process.
Step 1: Starting with a ketone precursor, it undergoes a reaction with an amine in the presence of a reducing agent like sodium borohydride to form an imine intermediate.
Step 2: The imine intermediate then undergoes hydrogenation or another suitable reduction method to form the amine.
Step 3: Cyclization is achieved through a nucleophilic substitution reaction, leading to the formation of the octahydroisoindole core structure.
Step 4: Introduction of the hydroxymethyl group is typically done through hydroxymethylation or other suitable functional group transformations.
Industrial Production Methods
Industrial production methods may involve streamlined processes that prioritize yield and cost-effectiveness, often utilizing continuous flow reactors and catalytic systems to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: Reduction reactions can further modify its amine group.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for transforming hydroxyl to carbonyl.
Reduction: Lithium aluminium hydride for reducing imines or amines to alcohols.
Substitution: Alkyl halides or sulfonates as electrophiles for substitution reactions.
Major Products Formed
Oxidation: Aldehyde or ketone derivatives.
Reduction: Corresponding reduced amines or alcohols.
Substitution: Varied substituted amine or hydroxyl derivatives.
作用机制
The compound’s mechanism of action largely depends on its interaction with biological targets. Its amine group can participate in the formation of hydrogen bonds with enzymes or receptors, potentially modulating their activity. The alcohol group may enhance solubility and influence the compound's pharmacokinetics.
Molecular Targets: Enzymes like monoamine oxidase or receptors such as G-protein coupled receptors.
Pathways Involved: Neurotransmission pathways, enzyme inhibition or activation pathways.
相似化合物的比较
Phenethylamines: Structurally similar due to the presence of the ethylamine group but differ in their ring structure.
Cyclohexylamines: Share the cyclohexane core but lack the isoindole structure.
Hydroxymethyl derivatives: Compounds with similar functional groups but different backbone structures.
This compound stands out due to its balanced hydrophilic and hydrophobic regions, enabling diverse applications from synthetic chemistry to potential therapeutic uses.
属性
IUPAC Name |
[2-(2-aminoethyl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-5-6-13-7-10-3-1-2-4-11(10,8-13)9-14/h10,14H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAYBQFZQIKJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493130.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)

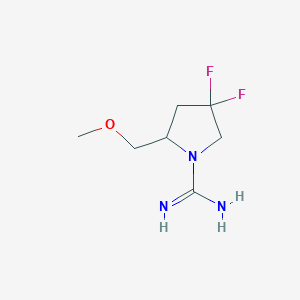
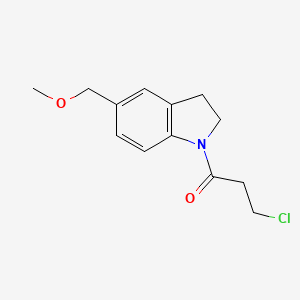

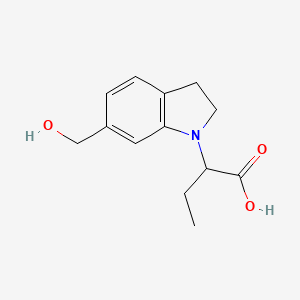
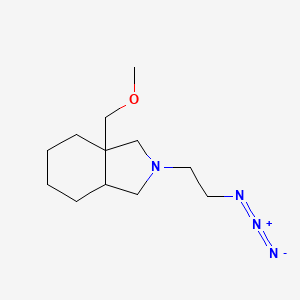
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)
![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)

![6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493148.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)
